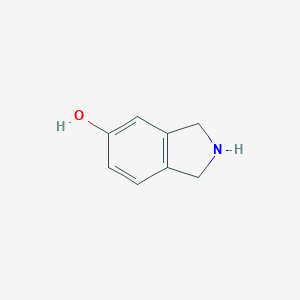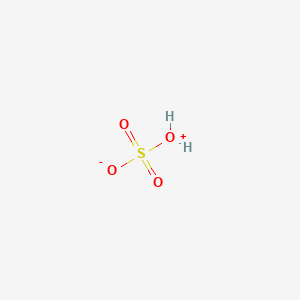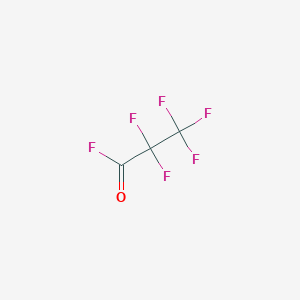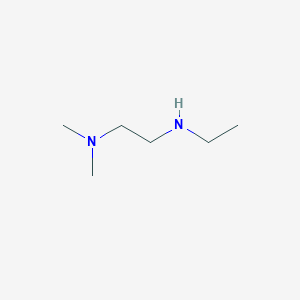
3-Isopropoxy-1,2-propanediol
説明
科学的研究の応用
Industrial Applications
Bio-based Production of Chemicals : 1,3-Propanediol, a relative compound of 3-Isopropoxy-1,2-propanediol, is notable for its use in producing high-performance polymers. Novel separation technologies like salting-out extraction significantly enhance the economic viability of its bioproduction from fermentation broth (Wischral et al., 2017).
Catalysis and Chemical Transformation : Studies have shown that propanediols can be used in organic modification processes, such as the transesterification of methoxy-modified kaolinite, leading to potential applications in specific adsorption and regioselective reactions (Itagaki & Kuroda, 2003).
Fuel Cell Technology : Research indicates that isomers of propanediol, like 1,2-propanediol and 1,3-propanediol, can be effectively used in direct liquid fuel cells, showing potential for better performance in energy generation (Chino et al., 2020).
Biotechnological Production
Microbial Production of Chemicals : There's considerable interest in microbial production of 1,3-Propanediol for its applications as a precursor in manufacturing biodegradable plastics, solvents, adhesives, and more. Genetic engineering and bioprocess cultivation techniques are crucial in this area (Kaur, Srivastava & Chand, 2012).
Metabolic Engineering for Enhanced Production : Genetic modifications in microorganisms like E. coli have shown promising results in the production of 1,3-propanediol directly from glucose, which could offer a sustainable alternative to traditional chemical synthesis methods (Liang et al., 2010).
Material Science and Polymer Production
- Polymer Synthesis : 1,3-Propanediol serves as a monomer in polymer production, particularly in creating polyesters, polyethers, and polyurethanes. Its biotechnological production represents a shift towards more sustainable and environmentally friendly methods (Xiu & Zeng, 2008).
特性
CAS番号 |
17226-43-6 |
|---|---|
分子式 |
C6H14O3 |
分子量 |
134.17 g/mol |
IUPAC名 |
2-propan-2-yloxypropane-1,3-diol |
InChI |
InChI=1S/C6H14O3/c1-5(2)9-6(3-7)4-8/h5-8H,3-4H2,1-2H3 |
InChIキー |
TZVGNDWIPYNINU-UHFFFAOYSA-N |
SMILES |
CC(C)OCC(CO)O |
正規SMILES |
CC(C)OC(CO)CO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B105846.png)



![1,1,2,3,4,4-Hexamethylcyclopenta[a]indene](/img/structure/B105859.png)
![1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine](/img/structure/B105861.png)






